3-(Sec-butoxy)-N-(2-methylbenzyl)aniline
Overview
Description
3-(Sec-butoxy)-N-(2-methylbenzyl)aniline , also known by its chemical formula C~18~H~25~NO , is a compound with intriguing properties. It belongs to the class of anilines , which are aromatic amines characterized by a phenyl ring attached to an amino group.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific papers on this exact compound, I can provide a general overview of the synthesis process:
- Starting Materials : The synthesis begins with suitable starting materials, such as 2-methylbenzylamine and sec-butyl bromide .
- Reaction Steps :
- Alkylation : The sec-butyl group is introduced to the amino group of 2-methylbenzylamine via alkylation. This step yields the intermediate 3-(sec-butoxy)-2-methylbenzylamine .
- Subsequent Reactions : Further reactions, such as acylation or condensation , lead to the formation of the final compound, 3-(Sec-butoxy)-N-(2-methylbenzyl)aniline .
Molecular Structure Analysis
The molecular structure of this compound reveals its key features:
- A central aniline moiety (phenyl ring with an amino group).
- A sec-butoxy group attached to the nitrogen atom.
- A 2-methylbenzyl group linked to the aniline ring.
Chemical Reactions Analysis
The compound can participate in various chemical reactions:
- Aromatic Substitution : The aniline ring can undergo electrophilic aromatic substitution reactions.
- Hydrolysis : The sec-butoxy group can be hydrolyzed under acidic or basic conditions.
- Redox Reactions : The compound may undergo oxidation or reduction processes.
Physical And Chemical Properties Analysis
- Physical State : The compound likely exists as a solid at room temperature.
- Melting Point : The melting point provides insight into its purity and crystalline structure.
- Solubility : It may dissolve in organic solvents but not in water due to its hydrophobic nature.
Safety And Hazards
- Toxicity : As with any chemical, safety precautions are crucial. Toxicity studies are essential to assess its potential harm.
- Handling : Proper handling, storage, and disposal protocols are necessary.
- Environmental Impact : Consider its impact on the environment during production and use.
Future Directions
Research avenues include:
- Pharmacology : Investigate its potential as a drug candidate.
- Synthetic Modifications : Explore derivatives with improved properties.
- Biological Studies : Assess its effects on living systems.
properties
IUPAC Name |
3-butan-2-yloxy-N-[(2-methylphenyl)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-4-15(3)20-18-11-7-10-17(12-18)19-13-16-9-6-5-8-14(16)2/h5-12,15,19H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBAZSHFVVJODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NCC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Sec-butoxy)-N-(2-methylbenzyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.